molecular formula C10H16N2O3 B13800993 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63990-34-1

8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13800993
CAS No.: 63990-34-1
M. Wt: 212.25 g/mol
InChI Key: BOKLXRSOBOAPTP-UHFFFAOYSA-N
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Description

8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(321)octane is a bicyclic compound that features a unique diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization are likely employed on a larger scale to ensure the efficient production of the compound with the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison: 8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its methoxy and dicarbonyl functional groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

63990-34-1

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoacetate

InChI

InChI=1S/C10H16N2O3/c1-11-5-7-3-4-8(6-11)12(7)9(13)10(14)15-2/h7-8H,3-6H2,1-2H3

InChI Key

BOKLXRSOBOAPTP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C(=O)OC

Origin of Product

United States

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